molecular formula C9H11NO3 B1330226 Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate CAS No. 98996-29-3

Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate

Cat. No. B1330226
CAS RN: 98996-29-3
M. Wt: 181.19 g/mol
InChI Key: INXGWUMBWHECGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate is a chemical compound with the CAS Number: 98996-29-3 . It has a molecular weight of 181.19 . The IUPAC name for this compound is ethyl 1-methyl-2-oxo-1,2-dihydro-4-pyridinecarboxylate .


Synthesis Analysis

The synthesis method of a similar compound, Methyl 1,2-dihydro-2-oxopyridine-4-carboxylate, involves dissolving m-nitrobenzaldehyde and ethyl chloroacetate in benzene, and adding piperidine and glacial acetic acid . The reaction is heated in a water bath, and the water generated in the reaction is continuously removed with a Dean-start water separator .


Molecular Structure Analysis

The InChI code for Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate is 1S/C9H11NO3/c1-3-13-9(12)7-4-5-10(2)8(11)6-7/h4-6H,3H2,1-2H3 . The Canonical SMILES for this compound is CCOC(=O)C1=CC(=O)N(C=C1)C .


Chemical Reactions Analysis

The reaction of ethyl aminocrotonates with derivatives of malonic acid is a suitable method for the preparation of ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-5-carboxylates .


Physical And Chemical Properties Analysis

The molecular weight of Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate is 181.19 g/mol . It has a XLogP3-AA value of 0.3, indicating its lipophilicity . The compound has 0 hydrogen bond donors and 3 hydrogen bond acceptors . It also has 3 rotatable bonds . The exact mass and monoisotopic mass of the compound are 181.07389321 g/mol . The topological polar surface area is 46.6 Ų, and it has 13 heavy atoms .

Scientific Research Applications

Synthesis of Fused Heterocycles

This compound is instrumental in the synthesis of various fused heterocycles, which are crucial in pharmaceutical research. For instance, it can be used to create four-membered to seven-membered heterocycles, many of which exhibit unique biological activities .

Pharmaceutical Intermediates

As an ester derivative, Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate serves as a pharmaceutical intermediate. It’s a building block for synthesizing more complex molecules with potential therapeutic effects .

Vasodilators and Anticoagulants

Derivatives of this compound have been developed into highly effective vasodilators and anticoagulants. These are critical in treating cardiovascular diseases by improving blood flow and preventing blood clots .

Anti-HIV Agents

The structural flexibility of Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate allows for the creation of potent anti-HIV agents. This is a significant area of research given the ongoing global impact of HIV/AIDS .

Fungicides

Research has shown that this compound can be modified to produce fungicides. These are important for protecting crops from fungal infections, thereby supporting agriculture and food security .

Green Chemistry Applications

In the context of green chemistry, this compound has been used in solvent-free conditions as part of a novel one-pot synthesis method for creating 2-oxo-1,2,3,4-tetrahydropyrimidines. This approach emphasizes eco-friendly practices in chemical synthesis .

Synthesis of Quinolone Derivatives

It is also used in the synthesis of quinolone derivatives, which are important in the development of new medications. These derivatives have a wide range of pharmaceutical applications, including as antibacterials .

Inhibitors of Phosphodiesterases and AMPA-Receptors

Lastly, this compound is used to create selective inhibitors of phosphodiesterases and AMPA-receptors. These inhibitors have applications in neurological research and could lead to treatments for various neurodegenerative diseases .

Safety and Hazards

The compound is harmful by inhalation, in contact with skin, and if swallowed . The hazard statements include H315 and H319 . Precautionary measures include P264, P280, P302+P352, P305+P351+P338, P332+P313, P337+P313, and P362 .

Mechanism of Action

Target of Action

The primary targets of Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate are currently unknown. This compound is a relatively new entity and research is ongoing to identify its specific targets and their roles .

Pharmacokinetics

It is known that the compound has high gi absorption and is bbb permeant . These properties suggest that the compound could have good bioavailability, but further studies are needed to confirm this.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate. For instance, the compound is stable at room temperature and should be stored in a dry environment . Other factors such as pH, presence of other compounds, and specific conditions within the body can also affect its action and efficacy .

properties

IUPAC Name

ethyl 1-methyl-2-oxopyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-3-13-9(12)7-4-5-10(2)8(11)6-7/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INXGWUMBWHECGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=O)N(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80281279
Record name Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80281279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate

CAS RN

98996-29-3
Record name Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80281279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.